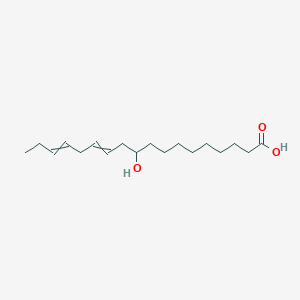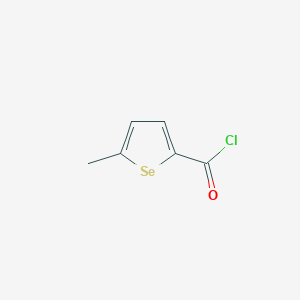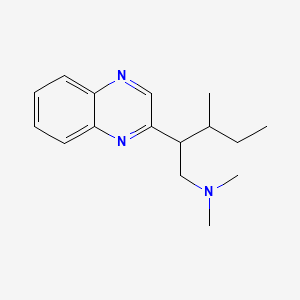
2-(1-sec-Butyl-2-(dimethylamino)ethyl)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-sec-Butyl-2-(dimethylamino)ethyl)quinoxaline is a complex organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoxalines, including 2-(1-sec-Butyl-2-(dimethylamino)ethyl)quinoxaline, typically involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. One common method is the reaction of 1,2-diaminobenzene with a suitable diketone under acidic or basic conditions . The reaction can be carried out in various solvents, such as ethanol, methanol, or acetic acid, and often requires heating to facilitate the formation of the quinoxaline ring.
Industrial Production Methods
Industrial production of quinoxalines may involve continuous flow processes to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to achieve high purity and scalability. The choice of starting materials and reaction parameters can vary depending on the specific quinoxaline derivative being synthesized .
化学反応の分析
Types of Reactions
2-(1-sec-Butyl-2-(dimethylamino)ethyl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of agrochemicals and as a precursor for functional materials.
作用機序
The mechanism of action of 2-(1-sec-Butyl-2-(dimethylamino)ethyl)quinoxaline involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
2,3-Dimethylquinoxaline: A derivative with methyl groups at positions 2 and 3.
6,7-Dimethoxyquinoxaline: A derivative with methoxy groups at positions 6 and 7.
Uniqueness
2-(1-sec-Butyl-2-(dimethylamino)ethyl)quinoxaline is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the sec-butyl and dimethylamino groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
特性
CAS番号 |
33098-27-0 |
|---|---|
分子式 |
C16H23N3 |
分子量 |
257.37 g/mol |
IUPAC名 |
N,N,3-trimethyl-2-quinoxalin-2-ylpentan-1-amine |
InChI |
InChI=1S/C16H23N3/c1-5-12(2)13(11-19(3)4)16-10-17-14-8-6-7-9-15(14)18-16/h6-10,12-13H,5,11H2,1-4H3 |
InChIキー |
YSBHCFOODLKYLJ-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(CN(C)C)C1=NC2=CC=CC=C2N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


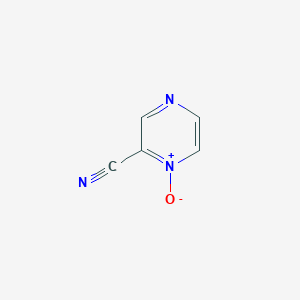

![3-Chloro-4-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14681259.png)
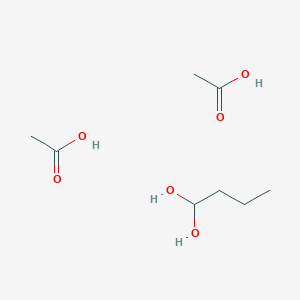
![Carbamic acid, [1-[(butylamino)carbonyl]-1H-benzimidazol-2-yl]-](/img/structure/B14681278.png)
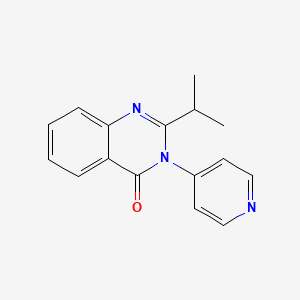
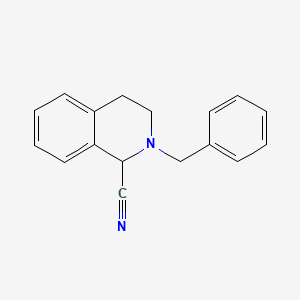

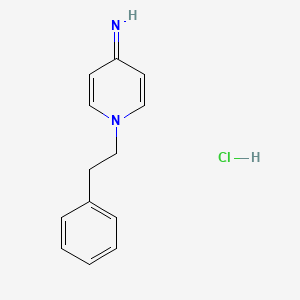
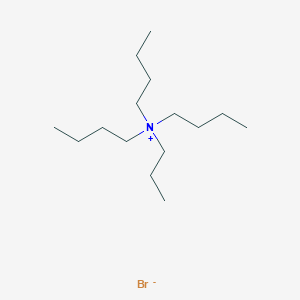
![Pyrimido[5,4-e][1,2,4]triazine-5,7-diamine](/img/structure/B14681331.png)
![n-[2-(4-Methoxybenzoyl)phenyl]acetamide](/img/structure/B14681338.png)
